molecular formula C10H14OS B7905770 1-[4-(Methylthio)phenyl]-1-propanol

1-[4-(Methylthio)phenyl]-1-propanol

Cat. No.: B7905770
M. Wt: 182.28 g/mol
InChI Key: QEFRVWYUEKHSJO-UHFFFAOYSA-N
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Description

1-[4-(Methylthio)phenyl]-1-propanol is a chiral secondary alcohol characterized by a phenyl ring substituted with a methylthio (-SCH₃) group at the para position and a hydroxyl (-OH) group at the first carbon of a propane chain. This compound arises via oxidative deamination of 4-MTA to form 1-[4-(methylthio)phenyl]propan-2-one, followed by reduction to the corresponding alcohol .

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFRVWYUEKHSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylthio)phenyl]-1-propanol typically involves the reaction of 4-(methylthio)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Controlled low temperatures to avoid side reactions

    Catalysts: Commonly used catalysts include palladium or nickel complexes

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as:

    Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst to reduce the intermediate compounds.

    Continuous Flow Reactors: For efficient and controlled synthesis, minimizing by-products and optimizing yield.

Chemical Reactions Analysis

2.1. Nucleophilic Substitution Reactions

The methylthio group in 1-[4-(methylthio)phenyl]-1-propanol can participate in nucleophilic substitution reactions. For instance, it might react with strong nucleophiles to replace the methyl group, forming new sulfur-containing compounds.

2.2. Electrophilic Aromatic Substitution

The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, although the presence of the methylthio group may influence the reactivity by acting as an electron-donating group, thus activating the ring towards electrophilic attack.

2.3. Dehydration Reactions

The hydroxyl group on the propanol chain can participate in dehydration reactions under acidic conditions to form alkenes. This reaction is typical for alcohols and can be catalyzed by acids like sulfuric acid or phosphoric acid.

2.4. Oxidation Reactions

The alcohol group can also undergo oxidation to form carbonyl compounds, such as aldehydes or ketones, depending on the oxidizing agent used.

Research Findings and Data

While specific research on this compound is scarce, related compounds provide insights into potential chemical behaviors. For example, compounds with similar structures, like 2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one, have been studied for their use as photo-initiators and in various industrial applications .

3.1. Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightPotential Reactions
This compoundC10H14OS182.28Nucleophilic substitution, electrophilic aromatic substitution, dehydration, oxidation
2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-oneC15H21NO2S279.40Photo-initiation, industrial applications

Future Research Directions

  • Synthetic Applications : Investigate the use of this compound as a precursor in organic synthesis, focusing on its ability to undergo nucleophilic substitution and electrophilic aromatic substitution.

  • Industrial Applications : Explore potential uses in photo-initiation or as an intermediate in chemical manufacturing, drawing from the experiences with similar compounds.

  • Biological Activity : Assess any potential biological activities, such as antimicrobial or anti-inflammatory effects, which could be relevant for pharmaceutical applications.

Given the lack of specific studies on this compound, future research should aim to fill these gaps and explore its full chemical and practical potential.

Scientific Research Applications

Chemical Synthesis and Research Applications

1-[4-(Methylthio)phenyl]-1-propanol serves as a building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for developing more complex organic compounds. The compound can be utilized in:

  • Synthesis of Thiophene Derivatives : It acts as a precursor in synthesizing thiophene derivatives, which are essential in creating organic semiconductors and conductive polymers.
  • Reactivity Studies : The compound undergoes multiple reactions such as oxidation, reduction, and substitution, allowing researchers to explore its reactivity profiles and develop new synthetic pathways .

Biological Applications

Research has indicated that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting its potential use in developing antimicrobial agents.
  • Anticancer Activity : Preliminary research suggests that derivatives of this compound may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth .

Medical Applications

In the field of medicinal chemistry, this compound is being investigated for its potential as a pharmacophore . This includes:

  • Drug Development : Ongoing research aims to evaluate its efficacy as a lead compound for drugs targeting specific enzymes and receptors associated with various diseases .
  • Toxicological Studies : Evaluations have been conducted to assess the safety profile of this compound, including its potential reproductive toxicity and effects on human health. Notably, studies have established a no observed adverse effect level (NOAEL) for reproductive toxicity at 40 mg/kg bw/day in animal models .

Industrial Applications

The compound is also recognized for its applications in various industrial processes:

  • Cosmetic Industry : Although limited information exists, it has been suggested that this compound may be used as a binder in cosmetic formulations due to its stability under certain conditions .
  • Photosensitive Materials : It has been identified as a candidate for use as a photo-initiator in UV-curable coatings and inks, contributing to the development of advanced materials in printing technologies .

Table 1: Summary of Applications

Application AreaSpecific UsesReferences
Chemical SynthesisBuilding block for thiophene derivatives
Biological ResearchAntimicrobial and anticancer properties
Medical ChemistryPotential drug development and pharmacophore studies
Industrial UseBinder in cosmetics; photo-initiator in coatings

Case Study Insights

  • A study published in PubChem highlighted the compound's role as an intermediate in synthesizing other chemicals, emphasizing its versatility in organic synthesis .
  • Toxicological evaluations indicated that while the compound has beneficial applications, careful consideration of its safety profile is necessary due to observed effects at high doses during animal studies .

Mechanism of Action

The mechanism by which 1-[4-(Methylthio)phenyl]-1-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylthio group can participate in electron-donating interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.

    Receptor Modulation: Interacting with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs, highlighting differences in substituents, functional groups, and inferred properties based on available evidence:

Compound Name CAS Molecular Formula Substituent Functional Group Notable Properties/Applications
1-[4-(Methylthio)phenyl]-1-propanol Not provided C₁₀H₁₄OS 4-(Methylthio)phenyl Primary alcohol Metabolite of 4-MTA; moderate polarity
1-(4-Methylphenyl)-1-propanol 25574-04-3 C₁₀H₁₄O 4-Methylphenyl Primary alcohol Industrial uses; lower lipophilicity
1-(4-Ethoxyphenyl)-1-propanol 1031927-88-4 C₁₁H₁₆O₂ 4-Ethoxyphenyl Primary alcohol Higher lipophilicity due to ethoxy group
1-(4-Methoxyphenyl)propane-1-thiol Not provided C₁₀H₁₄OS 4-Methoxyphenyl Thiol (-SH) Increased acidity; oxidation-prone
1-[4-(Methylthio)phenyl]propan-2-ol Not provided C₁₀H₁₄OS 4-(Methylthio)phenyl Secondary alcohol Altered metabolic pathways; higher polarity

Detailed Analysis of Structural and Functional Differences

Substituent Effects
  • Methylthio (-SCH₃) vs. Methyl (-CH₃): The methylthio group in this compound enhances lipophilicity compared to 1-(4-Methylphenyl)-1-propanol due to sulfur’s larger atomic radius and polarizability. This difference may influence bioavailability and metabolic stability .
  • Ethoxy (-OCH₂CH₃) vs.
Functional Group Variations
  • Primary Alcohol (-CH₂OH) vs. Secondary Alcohol (-CH(OH)CH₃): The primary alcohol in this compound contrasts with the secondary alcohol in its positional isomer, 1-[4-(Methylthio)phenyl]propan-2-ol. The latter’s hydroxyl group at the second carbon reduces steric hindrance but increases polarity, affecting solubility and metabolic excretion pathways .
  • Thiol (-SH) vs. Alcohol (-OH):
    In 1-(4-Methoxyphenyl)propane-1-thiol, the thiol group confers higher acidity (pKa ~10) compared to alcohols (pKa ~16–19), making it more reactive in disulfide bond formation or metal coordination .
Aromatic System Modifications
  • Thienyl vs.

Research Implications and Gaps

  • Metabolic Relevance: The reduction of 1-[4-(Methylthio)phenyl]propan-2-one to this compound highlights its role in detoxification pathways, but further studies are needed to quantify its pharmacokinetic parameters .
  • Synthetic Applications: The methylthio group’s electron-donating nature could make this compound a valuable intermediate in synthesizing sulfur-containing pharmaceuticals or agrochemicals.
  • Data Limitations: CAS numbers and explicit physicochemical data (e.g., melting points, solubility) for several analogs are absent in the evidence, necessitating experimental validation.

Biological Activity

1-[4-(Methylthio)phenyl]-1-propanol, also known as Irgacure 907, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 71868-10-5
  • Molecular Formula : C10H14OS

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study evaluating various analogs, it was found to inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Cytotoxicity and Safety Profile

A significant study assessed the acute toxicity of this compound in rats. The median lethal dose (LD50) was determined to be approximately 1984 mg/kg body weight. Observations included:

  • Clinical signs: dyspnea, exophthalmos, and ruffled fur.
  • Histopathological effects: segmental demyelination of peripheral nerves and increased liver weight in high-dose groups .

Neurotoxicity Studies

Further investigations into neurotoxic effects revealed that compounds similar to this compound could act as substrates for monoamine oxidase (MAO), particularly MAO-B. This interaction is critical as it may contribute to neurodegenerative processes similar to those seen in Parkinson's disease models .

The biological activity of this compound is largely attributed to its structural features:

  • Hydroxyl Group : Engages in hydrogen bonding with biological molecules, affecting enzyme activity.
  • Methylthio Group : Enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies and Research Findings

StudyFindings
Acute Toxicity StudyLD50 of 1984 mg/kg; notable clinical signs included dyspnea and neurological impairment .
Antimicrobial ActivityEffective against various bacterial strains; mechanism involves cell membrane disruption .
Neurotoxicity AssessmentSubstrate for MAO-B; potential implications for neurodegenerative diseases .

Applications in Industry

This compound is utilized in various industrial applications:

  • Cosmetics : As a binder in formulations (though limited due to UV instability) .
  • Coatings : Acts as a photoinitiator in UV-cured coatings and inks, enhancing the curing process .

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